

The Rise and Fall of Chloranocryl (Dicryl): A Technical History

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Compound of Interest

Compound Name: Chloranocryl

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An In-depth Guide on the Historical Development of N-(3,4-dichlorophenyl)methacrylamide as a Post-Emergence Herbicide

Introduction

In the post-World War II chemical revolution that transformed agriculture, the quest for selective and effective weed control agents led to the development of numerous synthetic herbicides.[1] [2] Among these was **Chloranocryl**, known commercially as Dicryl, a post-emergence herbicide that saw use primarily in cotton cultivation during the 1960s. This technical guide provides a comprehensive overview of the historical development of **Chloranocryl**, from its chemical synthesis and mode of action to its field applications and eventual decline in the face of newer, more effective chemistries.

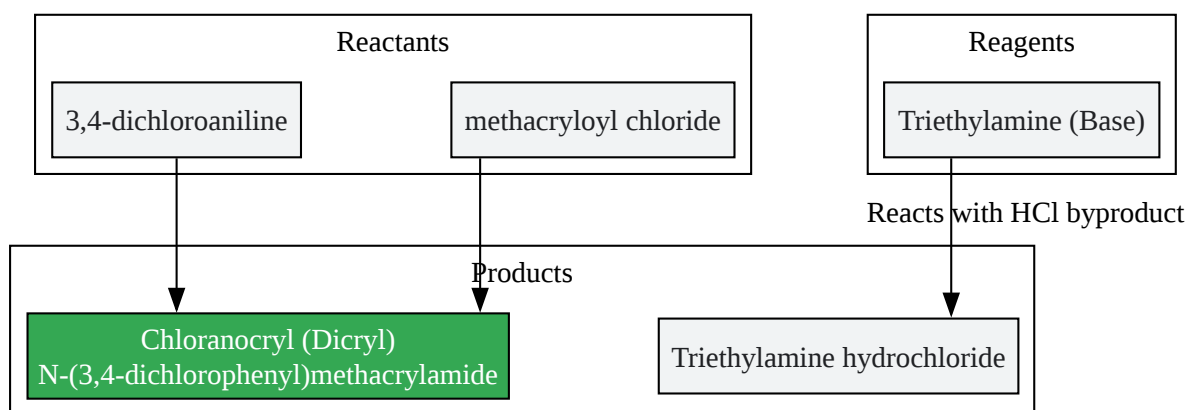
Chemical Identity and Properties

Chloranocryl is the common name for the chemical N-(3,4-dichlorophenyl)methacrylamide. It was developed by the Niagara Chemical Division of the Food Machinery and Chemical Corporation (FMC) and was assigned the manufacturer's code Niagara 4556.[3]

Property	Value	Reference
Chemical Name	N-(3,4-dichlorophenyl)methacrylamide	-
Synonyms	Chloranocryl, Dicryl, 3',4'-dichloro-2-methylacrylanilide	-
CAS Number	2164-09-2	-
Molecular Formula	C ₁₀ H ₉ Cl ₂ NO	-
Molecular Weight	230.09 g/mol	-
Physical Form	Crystalline solid	-
Melting Point	128 °C	-
Water Solubility	Practically insoluble	-
Organic Solvents	Soluble in acetone, alcohol, isophorone, dimethyl sulfoxide	-

Synthesis of Chloranocryl

The synthesis of **Chloranocryl** is a straightforward amidation reaction. It is prepared from 3,4-dichloroaniline and methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.



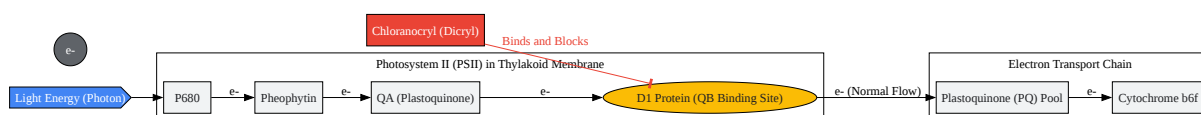
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Figure 1: Synthesis pathway of **Chloranocryl**.

Mode of Action: Photosystem II Inhibition

Chloranocryl belongs to the anilide family of herbicides, which are known to act by inhibiting photosynthesis. Specifically, it is an inhibitor of Photosystem II (PSII).

The herbicidal activity of **Chloranocryl** stems from its ability to block the photosynthetic electron transport chain. It binds to the Q_B binding site on the D1 protein within the PSII complex. This binding action physically obstructs the native plastoquinone (PQ) molecule from docking at the site. By preventing the binding of plastoquinone, **Chloranocryl** effectively halts the flow of electrons from Q_A to Q_B, thereby interrupting the linear electron transport chain and stopping ATP and NADPH production required for carbon fixation. This blockage leads to a buildup of highly energetic molecules, causing oxidative damage and rapid cell death in susceptible plants.



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Figure 2: **Chloranocryl**'s mechanism of action in Photosystem II.

Historical Development and Field Performance

Chloranocryl (as Dicryl) first became available for field evaluation in 1958.^[4] Early research focused on its potential as a selective post-emergence herbicide for controlling broadleaf weeds in cotton.^[4]

Efficacy and Use in Cotton

Initial trials showed that Dicryl could control several common weeds in cotton. However, its performance was significantly enhanced when used in combination with disodium methanearsonate (DSMA). This combination of Dicryl and DSMA was reported to be highly effective and was quickly marketed for tank mixtures. The use of post-emergence herbicides in cotton saw a dramatic increase during the 1960s, a period during which Dicryl was actively used.

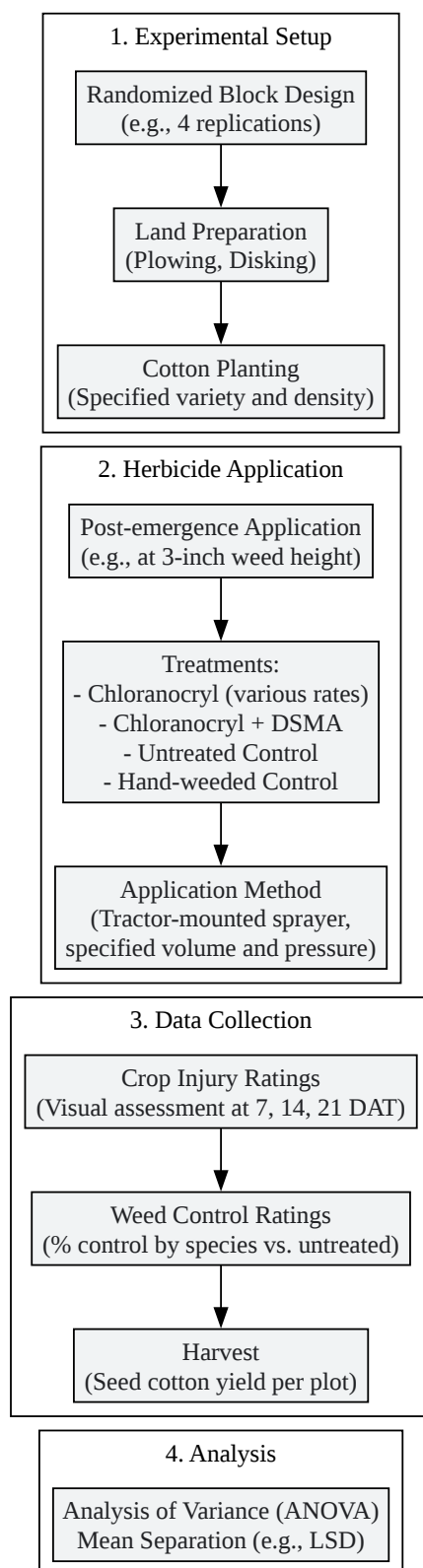
While specific quantitative data from these early trials are not readily available in modern databases, reports from the era indicate that effective treatments could achieve 70% to 90% control of a range of grass and broadleaf weeds. The arsenical herbicides, such as DSMA and MSMA, became particularly dominant for post-emergence weed control in cotton during the 1970s, often used in tank mixes with other herbicides.

Phytotoxicity

Like many herbicides of its time, phytotoxicity to the crop was a concern. The selectivity of **Chloranocryl** in cotton was dependent on application timing and rate. Improper application could lead to crop injury, a common issue that delayed the widespread adoption of many early herbicides.

Experimental Protocols of the Era

Detailed, step-by-step protocols for the specific field trials of **Chloranocryl** from the 1950s and 1960s are not extensively documented in available literature. However, based on the common practices for herbicide screening at the time, a representative experimental workflow can be reconstructed.



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Figure 3: Representative workflow for a 1960s herbicide field trial.

A typical field trial would involve:

- **Plot Establishment:** Small, replicated plots were established in a randomized complete block design to account for field variability.
- **Planting:** Cotton was planted, and weeds were allowed to emerge.
- **Application:** Herbicides were applied post-emergence at a specific weed growth stage. Treatments would include various rates of **Chloranocryl** alone, in combination with other herbicides like DSMA, and compared against both a hand-weeded and an untreated control.
- **Evaluation:** Data collection involved visual ratings of crop injury (phytotoxicity) and weed control efficacy at set intervals after treatment.
- **Yield Measurement:** Plots were harvested to determine the impact of the treatments on seed cotton yield.

Toxicological Data

Toxicological studies are a critical component of herbicide development. The primary acute toxicity metric is the LD₅₀ (Lethal Dose, 50%), which represents the dose required to be lethal to 50% of a test population.

Parameter	Species	Route	Value	Reference
Acute Oral LD ₅₀	Rat	Oral	3160 mg/kg	-

The relatively high LD₅₀ value suggests a low order of acute oral toxicity in mammals.

Decline and Discontinuation

The use of **Chloranocryl** (Dicryl) appears to have declined by the 1970s. While a specific date of withdrawal or discontinuation by the Niagara Chemical Division (by then part of FMC) is not clearly documented, its fade from prominence can be attributed to several factors:

- **Competition from More Effective Herbicides:** The 1960s and 1970s were a "golden era" for herbicide development. More selective and effective herbicides, such as the dinitroaniline

trifluralin (Treflan®) for pre-emergence control and the continued widespread, economical use of arsenicals (DSMA/MSMA) for post-emergence control, provided superior and more reliable weed management solutions in cotton.

- **Narrow Spectrum of Control:** While effective on some broadleaf weeds, **Chloranocryl** often required a tank-mix partner like DSMA to broaden its spectrum of activity, particularly against grasses.
- **Development of Herbicide Resistance:** Although there are no specific widespread reports of weed resistance to **Chloranocryl**, the general trend of weed populations evolving resistance to single-site-of-action herbicides is a well-documented phenomenon that limits the long-term viability of many products.

Ultimately, the rapid pace of innovation in the agrochemical industry led to the replacement of earlier herbicides like **Chloranocryl** with products offering better efficacy, broader weed control spectra, greater crop safety, and more flexible application windows.

Conclusion

Chloranocryl (Dicryl) represents an important, albeit brief, chapter in the history of chemical weed control in cotton. As a post-emergence anilide herbicide, its development in the late 1950s and use in the 1960s contributed to the shift away from purely mechanical weed control towards chemical solutions. Its mode of action as a Photosystem II inhibitor is a classic example of targeting fundamental plant processes. The story of **Chloranocryl**'s eventual replacement by more advanced herbicides illustrates the highly competitive and innovative nature of the agrochemical industry during a period of rapid technological advancement.

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